Corymine

Descripción

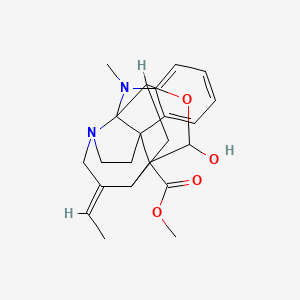

Corymine is a monoterpene indole alkaloid first isolated from Hunteria zeylanica (Apocynaceae) in 1962 . Structurally, it belongs to the akuammiline family, characterized by a complex polycyclic framework featuring an azepine-fused iminoethanocarbazole skeleton and a six-membered hemiacetal ring . This compound acts as a glycine receptor antagonist, with studies demonstrating its stimulatory effects on the central nervous system (CNS) in murine models . Its biosynthesis is hypothesized to originate from a corynanthenoid precursor, with ecological factors influencing enzymatic pathways that favor its formation over related alkaloids in specific plant species .

Propiedades

Número CAS |

6472-42-0 |

|---|---|

Fórmula molecular |

C22H26N2O4 |

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

methyl (15E)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-4-13-12-24-10-9-20-14-7-5-6-8-16(14)23(2)22(20,24)17-11-15(13)21(20,18(25)27-3)19(26)28-17/h4-8,15,17,19,26H,9-12H2,1-3H3/b13-4- |

Clave InChI |

KRTMWLRPHKYUJX-PQMHYQBVSA-N |

SMILES |

CC=C1CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |

SMILES isomérico |

C/C=C\1/CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |

SMILES canónico |

CC=C1CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |

Sinónimos |

corymine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural and Biogenetic Features of Corymine and Related Alkaloids

Key Insights :

- This compound vs. Rhazine: While both derive from a corynanthenoid intermediate, Rhazine lacks the hemiacetal ring and acetyloxy group critical to this compound’s bioactivity. Their co-occurrence in Hunteria species is ecologically regulated, with enzymatic preferences dictating dominant alkaloid profiles .

- This compound vs. Deformylthis compound : The absence of a formyl group in deformylthis compound reduces synthetic complexity (19 steps vs. 21 for this compound) but alters receptor binding affinity .

- This compound vs. Strictamine : Strictamine’s bridged azocane ring contrasts with this compound’s hemiacetal, leading to divergent pharmacological targets (e.g., glycine receptors vs. ion channels) .

Key Insights :

- This compound’s hemiacetal ring necessitates precise oxidative conditions (e.g., Davis oxidation) and propargyl Claisen rearrangements, contributing to low yields .

- Deformylthis compound’s simpler structure allows for streamlined synthesis but retains challenges in stereochemical control during ester hydrolysis .

- Strictamine’s bridged ring system enables broader therapeutic applications but requires distinct cyclization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.